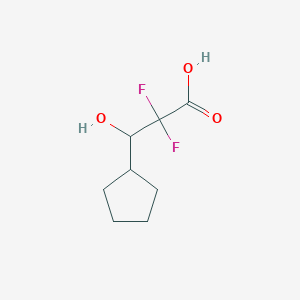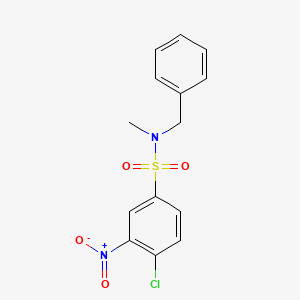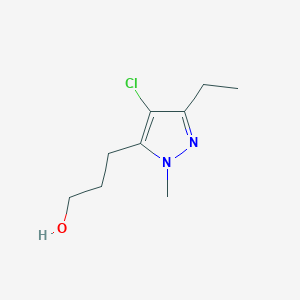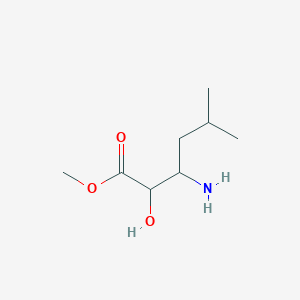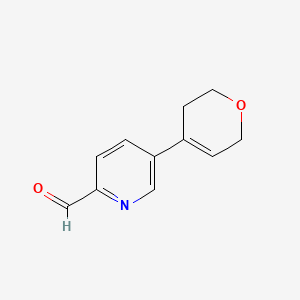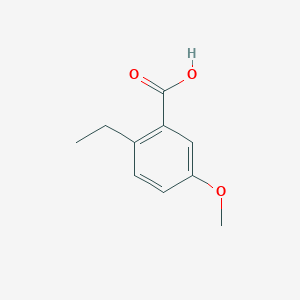![molecular formula C27H25NO4 B13625285 2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid is a synthetic organic compound with the molecular formula C21H21NO4. It is characterized by the presence of a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a phenylpropanoic acid moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural features .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid typically involves the following steps:
Fmoc Protection:
Cyclopropylation: The addition of the cyclopropyl group to the amino acid backbone.
Phenylpropanoic Acid Formation: The formation of the phenylpropanoic acid moiety through various organic reactions.
Common reagents used in these reactions include fluorenylmethoxycarbonyl chloride (Fmoc-Cl), cyclopropylamine, and phenylpropanoic acid derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and bases like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the cyclopropyl group to a more oxidized state.
Reduction: Reduction of the phenylpropanoic acid moiety.
Substitution: Substitution reactions involving the Fmoc group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino functionality, allowing selective reactions at other sites. The cyclopropyl group can undergo ring-opening reactions, leading to various downstream effects. The phenylpropanoic acid moiety can interact with enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid: Similar structure but with an acetic acid moiety instead of phenylpropanoic acid.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a methoxybutanoic acid moiety.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis with similar protecting groups.
Uniqueness
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid is unique due to its combination of a cyclopropyl group, Fmoc protecting group, and phenylpropanoic acid moiety. This combination provides distinct reactivity and applications in various fields .
Eigenschaften
Molekularformel |
C27H25NO4 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H25NO4/c29-26(30)25(16-18-8-2-1-3-9-18)28(19-14-15-19)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30) |
InChI-Schlüssel |
WKSSMZSICXTKET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N(C(CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13625202.png)

![2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine](/img/structure/B13625212.png)
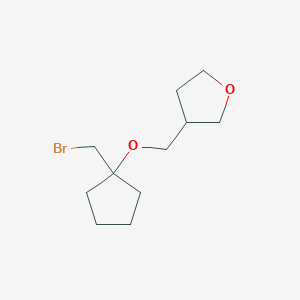
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)
![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)
